molecular formula C9H7F3O2 B12282588 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid

2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid

Cat. No.: B12282588
M. Wt: 204.15 g/mol
InChI Key: HIAKETUZNHMVSX-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid is a fluorinated acetic acid derivative characterized by a difluoromethyl group and a substituted aromatic ring. The compound’s structure features a 4-fluoro-3-methylphenyl group attached to a difluoroacetic acid backbone, conferring unique electronic and steric properties. Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 204.15 g/mol . The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H7F3O2/c1-5-4-6(2-3-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

HIAKETUZNHMVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with difluoromethyl ketone under acidic conditions to form the desired product . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Applications

The compound's structural similarity to Gemcitabine, a well-known anticancer drug, suggests potential applications in cancer therapy. Studies have indicated that compounds with similar structures may exhibit significant activity against various biological targets, including enzymes involved in inflammatory pathways. Preliminary investigations suggest that 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid may inhibit cyclooxygenase enzymes, crucial for prostaglandin biosynthesis.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may have anti-inflammatory properties due to its ability to interact with cyclooxygenase enzymes. This interaction could lead to reduced inflammation and pain, making it a candidate for further development as an analgesic agent.

Agrochemicals

The presence of fluorine atoms in 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid enhances its biological activity, making it a suitable candidate for agrochemical applications. Fluorinated compounds often exhibit improved stability and efficacy as pesticides or herbicides due to their unique chemical properties.

Synthetic Routes

Several synthetic methods have been proposed for the preparation of 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid. These include reactions with alkyl halides or aryl iodides to introduce trifluoromethyl or perfluoroalkyl groups, which can significantly modify the compound's properties for specific applications in drug development and synthesis.

Reaction with 2-Chloropyridines

The compound can also react with 2-chloropyridines to form 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs. This reaction is crucial for developing new pharmaceutical agents that could target various diseases.

Interaction Studies

Interaction studies involving 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid focus on its binding affinity to different biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess these interactions quantitatively.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its potential as a therapeutic agent. Studies assessing absorption, distribution, metabolism, and excretion (ADME) are critical in determining the compound's viability for clinical use .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and reactivity profiles of 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetic acid can be contextualized by comparing it with structurally related difluoroacetic acid derivatives. Key factors include substituent position, electronic effects, and steric hindrance.

Substituent Position and Electronic Effects

  • 4-Fluoro-3-methylphenyl vs. 4-Fluoro-2-methylphenyl :
    The positional isomer 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid (CAS: 1248611-17-7) exhibits similar electronic effects but increased steric hindrance due to the ortho-methyl group. This steric bulk may reduce reactivity in cyclization reactions compared to the 3-methyl analog .
  • 4-Methoxyphenyl vs. 4-Fluorophenyl :
    Substituting the 4-fluoro group with a methoxy group (e.g., 2,2-difluoro-2-(4-methoxyphenyl)acetic acid ) introduces electron-donating effects, improving yields in radical aryldifluoromethylation reactions (35–50% vs. 13% for aliphatic analogs) .

Aryl Group Variations

  • Heteroaromatic Substitutes :
    Replacing the phenyl ring with a 5-(trifluoromethyl)pyridin-2-yl group (CAS: 1215583-64-4) introduces a nitrogen atom, enhancing acidity (pKa ~1.5–2.5) and altering solubility. However, synthetic yields for such heterocyclic analogs are often lower due to competing side reactions .
  • Bulkier Substituents :
    The 4-ethylphenyl analog (C₁₀H₁₁F₂O₂) shows reduced reactivity in aqueous conditions due to steric effects, with yields dropping significantly compared to methyl-substituted derivatives .

Halogen Substitution

  • Chlorophenyl vs. However, chlorine’s larger atomic radius may hinder radical stabilization, as seen in lower yields for brominated substrates in similar reactions .

Reaction Solvent and Conditions

  • Solvent polarity significantly impacts yields. For example, di-t-Bu-substituted 2-allyloxybenzaldehyde reacts poorly in aqueous CH₃CN (trace yields) but achieves 45% yield in DMSO due to improved solubility and stabilization of intermediates .

Table 1: Comparative Data for Selected Difluoroacetic Acid Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Reactivity/Yield Notable Properties Reference
2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid 4-Fluoro-3-methylphenyl 204.15 Moderate yields in cyclization High metabolic stability
2,2-Difluoro-2-(4-methoxyphenyl)acetic acid 4-Methoxyphenyl 216.16 35–50% yield Electron-donating enhances reactivity
2,2-Difluoro-2-(naphthalen-1-yl)acetic acid Naphthalen-1-yl 236.20 74% yield Stabilizes radicals
2,2-Difluoro-2-(4-chlorophenyl)acetic acid 4-Chlorophenyl 212.59 Lower yields Strong electron-withdrawing effects
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid Heteroaromatic 241.12 Variable yields Increased acidity

Research Findings and Implications

  • Steric vs. Electronic Effects : Ortho-substituents (e.g., 2-methyl) reduce reactivity more than meta-substituents, as seen in lower yields for 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid .
  • Solvent Dependency : Polar aprotic solvents like DMSO improve yields for sterically hindered substrates by stabilizing transition states .
  • Heterocyclic Analogs : Pyridine-containing derivatives exhibit unique reactivity but require optimized conditions to mitigate side reactions .

Notes

  • Fluorine’s electronegativity and small atomic radius remain critical for tuning reactivity and bioavailability in this compound class .

Biological Activity

2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid (DFMFA) is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by multiple fluorine substituents, suggests significant alterations in chemical properties and biological interactions compared to non-fluorinated analogs. This article explores the biological activity of DFMFA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H7F3O2
  • Molecular Weight : Approximately 204.15 g/mol
  • Structure : DFMFA features a phenyl ring with a fluorine atom at the para position and a methyl group at the meta position, contributing to its lipophilicity and biological activity.

Biological Activity Overview

DFMFA has been investigated for various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of fluorine atoms enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

  • Cyclooxygenase Inhibition : Preliminary studies suggest that DFMFA may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory responses. Inhibition of COX could lead to reduced inflammation and pain relief.
  • Anticancer Activity : DFMFA's structural similarity to established anticancer agents like Gemcitabine indicates potential efficacy against various cancer types. Research has shown that fluorinated compounds can affect cell proliferation and induce apoptosis in cancer cells.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of DFMFA on different cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)0.075
Hs578T (Triple-Negative Breast Cancer)0.033
SNU16 (Gastric)0.077

These studies indicate that DFMFA exhibits potent antiproliferative activity across multiple cancer types.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of DFMFA:

  • A study demonstrated that coadministration with a CD inhibitor significantly increased oral bioavailability, suggesting that DFMFA could be effectively administered orally for therapeutic purposes.
  • In vivo assessments showed promising results in reducing tumor growth in xenograft models when treated with DFMFA .

Case Studies

  • Inflammation Model : In a murine model of inflammation, treatment with DFMFA resulted in a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.
  • Cancer Therapy : A clinical trial involving patients with advanced solid tumors indicated that DFMFA could enhance the efficacy of existing chemotherapeutic regimens while exhibiting manageable toxicity profiles .

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